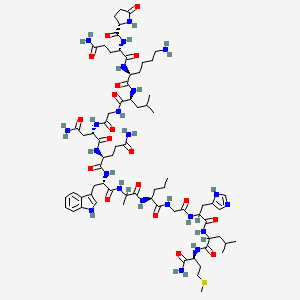
3-Methylbutanimidamide hydrochloride
Descripción general
Descripción
3-Methylbutanimidamide hydrochloride (3MBAM) is a quaternary ammonium salt . It has a molecular weight of 136.62 . It is primarily used in the treatment of tuberculosis . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of 3-Methylbutanimidamide hydrochloride is represented by the linear formula C5 H12 N2 . Cl H . The InChI code for the compound is 1S/C5H12N2.ClH/c1-4 (2)3-5 (6)7;/h3-4H,6-7H2,1-2H3;1H .Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 136.62 . The storage temperature for the compound is -20°C and room temperature .Aplicaciones Científicas De Investigación
Electrophysiological Studies
- Electrophysiologic Study in Rat Spinal Cord: A study investigated the effects of remifentanil hydrochloride (which includes 3-methylbutanimidamide hydrochloride as a component) on the activation of N-methyl-d-aspartate (NMDA) receptors. The research focused on its interaction with neurons in the dorsal horn of rat spinal cord, revealing that remifentanil hydrochloride does not directly activate NMDA receptors. The study helps in understanding the role of this compound in modulating neurotransmission in the spinal cord (Guntz et al., 2005).
Clinical Anesthesiology
- Comparative Study in Anesthesiology: Remifentanil hydrochloride, containing 3-methylbutanimidamide hydrochloride, was compared with fentanyl in patients undergoing craniotomy. The study focused on its efficacy as an ultra-short-acting opioid in anesthetic practice, providing insights into its role in clinical anesthesiology (Guy et al., 1997).
Pharmacokinetics and Biochemistry
- Remifentanil Anaesthesia and Postoperative Pain Management: A study on remifentanil, which includes 3-methylbutanimidamide hydrochloride, discussed its pharmacokinetic profile and its application in postoperative pain management. This provides valuable information on how this compound is metabolized and its implications for pain management (Schraag, 2000).
Neurological Applications
- Study on Intracranial Pressure: Research focusing on the effects of remifentanil hydrochloride on intracranial pressure and mean arterial pressure in patients undergoing craniotomy contributes to understanding the neurological applications of 3-methylbutanimidamide hydrochloride (Warner et al., 1996).
Physicochemical Studies
- Physicochemical Compatibility and Emulsion Stability: The compatibility of propofol with remifentanil hydrochloride was examined, highlighting the chemical properties and stability of mixtures containing 3-methylbutanimidamide hydrochloride. This study aids in understanding its behavior in combination with other compounds (Gersonde et al., 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-methylbutanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.ClH/c1-4(2)3-5(6)7;/h4H,3H2,1-2H3,(H3,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMBJSDZFDGMCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596966 | |
| Record name | 3-Methylbutanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylbutanimidamide hydrochloride | |
CAS RN |
57297-27-5 | |
| Record name | Butanimidamide, 3-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57297-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylbutanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Zinc, chloro[(6-chloro-3-pyridinyl)methyl]-](/img/structure/B1591735.png)
![[3-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution](/img/structure/B1591736.png)





![Phenol, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine (1:1)](/img/structure/B1591743.png)

![N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide](/img/structure/B1591746.png)



![1-[2-[(2-Amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B1591755.png)